Dahlein-1.1
Description
Overview of Amphibian Skin Secretions as Sources of Bioactive Peptides
Amphibian skin is a remarkable and rich source of a diverse array of bioactive peptides. researchgate.netfrontiersin.org These secretions are a crucial component of the amphibian's innate immune system, providing a first line of defense against a wide range of pathogens such as bacteria, fungi, and viruses. nih.govassaygenie.com The peptides are produced in specialized granular glands in the skin and are released onto the surface when the amphibian is threatened or injured. researchgate.net The composition of these secretions can vary significantly between different species and even between different populations of the same species, reflecting adaptations to specific environmental pressures. researchgate.net The study of these peptides, often referred to as host-defense peptides, has become a significant area of research, as they represent a vast library of molecules with potential therapeutic applications. frontiersin.org
The primary mechanism of action for many of these antimicrobial peptides involves the disruption of microbial cell membranes. vulcanchem.com They are often amphipathic, meaning they have both hydrophobic and hydrophilic regions, allowing them to interact with and insert into the lipid bilayers of bacterial membranes, leading to cell lysis. nih.gov Beyond their antimicrobial properties, some amphibian peptides have been found to possess other biological activities, including antiviral, anticancer, and immunomodulatory effects. asm.orgnih.gov
The Dahlein Peptide Family: Discovery and Isolation from Litoria dahlii
The Dahlein peptide family was discovered in the skin secretions of the Australian aquatic frog, Litoria dahlii. vulcanchem.comuniprot.org This species, also known as Dahl's aquatic frog, is endemic to the northern territories of Australia and has evolved a complex chemical defense system to protect it from microbial infections in its aquatic environment. vulcanchem.com
The isolation and characterization of the Dahlein peptides involved a combination of sophisticated analytical techniques. vulcanchem.comnih.gov Researchers collected skin secretions from the frogs and then utilized high-performance liquid chromatography (HPLC) to separate the complex mixture into its individual peptide components. vulcanchem.com Subsequently, techniques such as electrospray mass spectrometry (ES-MS) and automated Edman sequencing were employed to determine the precise amino acid sequence of each peptide. vulcanchem.comnih.gov
Through this process, a number of distinct peptides belonging to the Dahlein family have been identified. vulcanchem.com This diversity within a single species highlights the evolutionary pressure on these frogs to develop a multifaceted defense against a variety of environmental threats. vulcanchem.com
Contextualization of Dahlein-1.1 within Innate Immunity Research
This compound is a specific member of the Dahlein peptide family and serves as an example of a host-defense peptide contributing to the innate immunity of Litoria dahlii. vulcanchem.comuniprot.org The innate immune system is the body's immediate, non-specific defense mechanism against pathogens. assaygenie.com In amphibians, the skin is a primary interface with the environment and is therefore a critical site for innate immune defense. researchgate.net
This compound is a 13-residue peptide with the amino acid sequence GLFDIIKNIVSTL-NH₂. vulcanchem.comnih.gov The C-terminal amidation is a common feature of amphibian antimicrobial peptides and is known to influence the peptide's biological activity. vulcanchem.com Research has shown that this compound exhibits weak, broad-spectrum antimicrobial activity. vulcanchem.comnih.gov This suggests that it may act synergistically with other peptides in the frog's skin secretion to provide a comprehensive defense. vulcanchem.com
The study of peptides like this compound provides valuable insights into the molecular mechanisms of innate immunity. Understanding how these naturally occurring peptides function can inform the design of novel antimicrobial agents.
Research Significance and Academic Trajectory of Peptide Therapeutics
The study of naturally occurring peptides like this compound is part of a broader and rapidly growing field of research into peptide therapeutics. Peptides are of significant interest to the pharmaceutical industry due to their high specificity and potency, which can lead to fewer side effects compared to small molecule drugs. mdpi.comnews-medical.net The global market for peptide therapeutics has seen substantial growth, with a wide range of peptide-based drugs already approved for various diseases, including cancer, metabolic disorders, and infectious diseases. mdpi.comgrandviewresearch.comnih.gov
The academic trajectory of peptide therapeutics is marked by continuous innovation. Advances in peptide synthesis, purification, and drug delivery technologies are overcoming some of the traditional challenges associated with using peptides as drugs, such as their susceptibility to enzymatic degradation and poor oral bioavailability. mdpi.comnih.gov Research is ongoing to discover new peptides from natural sources and to engineer existing peptides to enhance their therapeutic properties. nih.gov The exploration of diverse sources, such as amphibian skin, continues to be a promising avenue for the discovery of novel drug leads. frontiersin.org
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Amino Acid Sequence | GLFDIIKNIVSTL-NH₂ vulcanchem.comnih.gov |
| Length | 13 residues vulcanchem.combicnirrh.res.in |
| Source Organism | Litoria dahlii (Dahl's aquatic frog) vulcanchem.comuniprot.org |
| Biological Activity | Weak wide-spectrum antimicrobial activity vulcanchem.comnih.gov |
| Molecular Formula | C67H114N16O18 |
Table 2: Comparison of Selected Dahlein Peptides
| Peptide | Amino Acid Sequence | Key Biological Activity |
| This compound | GLFDIIKNIVSTL-NH₂ vulcanchem.com | Weak wide-spectrum antimicrobial activity vulcanchem.com |
| Dahlein-5.1 | GLLGSIGNAIGAFIANKLKP-OH nih.gov | Strong inhibition of neuronal nitric oxide synthase vulcanchem.comnih.gov |
| Dahlein-5.6 | - | Interacts with calmodulin to prevent nitric oxide production vulcanchem.com |
Compound Names Mentioned
this compound
Dahlein-5.1
Dahlein-5.6
Calmodulin
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLFDIIKNIVSTL |
Origin of Product |
United States |
Structural and Sequence Analysis of Dahlein 1.1
Amino Acid Sequence Elucidation: Methodologies and Confirmations
The determination of the primary structure of Dahlein-1.1 was achieved through a combinatorial approach, integrating multiple analytical techniques to ensure accuracy and confirmation of the amino acid sequence. nih.gov
Electrospray Mass Spectrometry (ES-MS)
Electrospray mass spectrometry (ES-MS) was a primary technique used in the sequencing of this compound. nih.gov This soft ionization technique is highly effective for analyzing biomolecules like peptides, as it allows for the determination of molecular weight with high precision without causing significant fragmentation. In the analysis of this compound, ES-MS provided the initial and accurate molecular mass of the peptide, a critical first step in its structural elucidation. vulcanchem.com
Lys-C Digestion/Mass Spectrometry
To further probe the sequence, endoproteinase Lys-C (Lys-C) digestion coupled with mass spectrometry was employed. nih.gov Lys-C is a serine protease that specifically cleaves peptide bonds at the C-terminal side of lysine (B10760008) residues. neb.compromega.com.au This enzymatic digestion breaks the full-length peptide into smaller, more manageable fragments. The resulting peptide fragments were then analyzed by mass spectrometry. This method helps to confirm the amino acid sequence by piecing together the overlapping fragments, a technique known as peptide mass fingerprinting. promega.com.au The use of Lys-C is particularly advantageous as it often generates larger peptide fragments compared to trypsin, which can be beneficial for sequencing. promega.com.au
Automated Edman Sequencing
The amino acid sequence of this compound, as determined by mass spectrometry techniques, was definitively confirmed using automated Edman sequencing. nih.gov This classic method involves the sequential removal and identification of amino acid residues from the N-terminus of a peptide. meatscience.org Each cycle of the Edman degradation liberates one amino acid, which is then identified. This step-by-step approach provides unambiguous sequence information, thereby validating the data obtained from mass spectrometry. nih.gov
The culmination of these methods established the primary structure of this compound as a 13-residue peptide with the sequence GLFDIIKNIVSTL-NH₂. vulcanchem.com The C-terminal amidation is a common post-translational modification in amphibian antimicrobial peptides. vulcanchem.com
Sequence Homology and Phylogenetic Relationships within Amphibian Antimicrobial Peptides
This compound belongs to the dahlein family of peptides, which are found in the skin secretions of Litoria dahlii. nih.gov While there can be considerable molecular heterogeneity within peptide families from a single species, these peptides are believed to have evolved from a common ancestral gene through multiple duplications. nih.gov
When comparing this compound to other antimicrobial peptide families from Australian frogs, such as the caerins, citropins, and maculatins, some structural similarities can be observed, although they are not extensive. nih.gov For instance, the biosynthetic precursors of the dahleins share similarities in their signal peptide and N-terminal proregions with those of the dermaseptins, suggesting a distant evolutionary link. nih.gov
Interactive Table of Related Amphibian Peptides:
| Peptide Family | Example Peptide | Sequence | Source Organism |
|---|---|---|---|
| Dahlein | This compound | GLFDIIKNIVSTL-NH₂ | Litoria dahlii nih.gov |
| Caerin | Caerin 1.1 | GLLSVLGSVAKHVLPHVVPVIAEHF-NH₂ | Litoria caerulea nih.gov |
| Citropin | Citropin 1.1 | GLFDVIKKVASVIGGL-NH₂ | Litoria citropa nih.gov |
| Maculatin | Maculatin 1.1 | GLFGVLAKVAAHVVPAIAEHF-NH₂ | Litoria maculata nih.gov |
Theoretical Structural Propensities and Amphipathic Characteristics of this compound
The amino acid composition of this compound, with its mix of hydrophobic (Gly, Leu, Phe, Ile, Val) and hydrophilic (Asp, Lys, Asn, Ser, Thr) residues, strongly suggests an amphipathic character. vulcanchem.com This property is a hallmark of many antimicrobial peptides and is crucial for their interaction with and disruption of microbial membranes. imrpress.comnih.gov
Antimicrobial Activities and Mechanisms of Action of Dahlein 1.1
Spectrum of Antimicrobial Activity of Dahlein-1.1
This compound, a peptide isolated from the skin secretions of the Australian aquatic frog Litoria dahlii, demonstrates a weak, yet broad-spectrum of antimicrobial activity. nih.gov This peptide is one of eleven identified Dahlein peptides from this particular frog species. nih.gov Its activity profile suggests it may function synergistically with other compounds in the frog's skin to offer a comprehensive defense against various microbes. vulcanchem.com
Activity against Gram-Negative Bacteria
Similar to its effect on Gram-positive bacteria, this compound also shows activity against Gram-negative bacteria as part of its broad-spectrum profile. imrpress.comkarishmakaushiklab.com The potency of this activity is described as weak. nih.gov The peptide's ability to act on both Gram-positive and Gram-negative bacteria, albeit modestly, underscores its classification as a wide-spectrum antimicrobial agent. vulcanchem.com
Cellular and Molecular Mechanisms Underlying Antimicrobial Effects
The antimicrobial action of this compound is believed to primarily involve interaction with and disruption of bacterial cell membranes, a common mechanism for many amphibian antimicrobial peptides. vulcanchem.comadelaide.edu.au
Membrane Interaction and Permeabilization
The primary proposed mechanism for this compound's antimicrobial effect is its interaction with the bacterial cell membrane, leading to permeabilization. vulcanchem.comgoogle.com This interaction is facilitated by the peptide's amphipathic nature, possessing both hydrophobic and hydrophilic residues. vulcanchem.com This characteristic allows it to insert into the bacterial membrane, disrupting its integrity and causing leakage of cellular contents, which ultimately leads to cell death. vulcanchem.com The C-terminal amidation of this compound is a common feature in amphibian antimicrobial peptides that likely enhances this membrane interaction. vulcanchem.com It is suggested that upon interacting with bacterial membranes, this compound may adopt a helical conformation, which is a common structural trait for such peptides and contributes to their membrane-disrupting capabilities. vulcanchem.com
Potential Intracellular Target Interactions
While membrane permeabilization is the primary described mechanism, some antimicrobial peptides are known to have intracellular targets. google.comimrpress.comjustia.com For this compound specifically, the provided information does not detail any confirmed intracellular targets. However, the broader context of antimicrobial peptide research acknowledges that some peptides can translocate across the bacterial membrane and interfere with internal cellular processes. imrpress.comjustia.com
Neuronal Nitric Oxide Synthase Nnos Modulation by Dahlein Peptides
Inhibition of Nitric Oxide (NO) Synthesis by Dahlein Subtypes (e.g., Dahlein 5.1, 5.6)
Dahlein peptides, isolated from the skin secretions of the Australian aquatic frog Litoria dahlii, exhibit distinct biological activities. nih.gov While some members of this family have antimicrobial properties, the Dahlein 5 peptides, including Dahlein 5.1 and Dahlein 5.6, are notable for their strong inhibition of neuronal nitric oxide synthase (nNOS). nih.gov nNOS is an enzyme responsible for the synthesis of nitric oxide (NO), a crucial signaling molecule in the nervous system. sigmaaldrich.com The inhibitory action of Dahlein 5 peptides prevents the formation of NO. nih.gov This functional specialization is considered part of the frog's chemical defense arsenal, potentially offering protection against predators by interfering with their physiological processes. vulcanchem.comresearchgate.netnih.gov
| Peptide | Sequence | Primary Function |
| Dahlein 1.1 | GLFDIIKNIVSTL-NH₂ | Weak antimicrobial activity vulcanchem.comnih.gov |
| Dahlein 5.1 | GLLGSIGNAIGAFIANKLKP-OH | Strong inhibition of nNOS |
| Dahlein 5.6 | - | Strong inhibition of nNOS vulcanchem.comresearchgate.netnih.gov |
Molecular Interactions with Calmodulin (CaM)
The mechanism by which Dahlein 5 peptides inhibit nNOS involves a critical interaction with Calmodulin (CaM), a ubiquitous calcium-binding protein. vulcanchem.comresearchgate.netnih.gov CaM is a key activator of nNOS; the enzyme is only active when bound to the calcium-CaM complex. sigmaaldrich.comuniprot.org Dahlein 5 peptides, such as Dahlein 5.6, function by binding to CaM, which in turn prevents CaM from activating nNOS, thereby blocking the synthesis of nitric oxide. researchgate.netnih.gov
The thermodynamic properties of the binding interaction between Dahlein peptides and CaM have been investigated using techniques like Isothermal Titration Calorimetry (ITC). researchgate.netnih.gov Studies on peptides that inhibit nNOS, including Dahlein 5.6, reveal that the binding to CaM is a thermodynamically favorable process. researchgate.netnih.gov While specific enthalpy (ΔH) and entropy (ΔS) values for Dahlein-1.1 are not available due to its different function, research on related CaM-binding peptides shows that the interaction is often entropy-driven. researchgate.net The binding affinity is high, indicating a strong and stable complex formation. nih.govuky.edu
The binding of Dahlein 5 peptides to Calmodulin induces significant conformational changes in CaM. researchgate.netnih.gov CaM itself is composed of two globular domains (N- and C-lobes) connected by a flexible linker, and its conformation changes dramatically upon binding Ca²⁺ ions, exposing hydrophobic patches that are crucial for target binding. princeton.edunih.gov When a peptide like Dahlein 5.6 binds, it is encapsulated between the two lobes of CaM, leading to a more compact, "collapsed" structure. researchgate.netnih.gov This structural rearrangement has been confirmed by methods such as ion mobility-mass spectrometry, which measures the change in the molecule's collision cross-section upon complexation. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for mapping the binding interface between peptides and CaM at an atomic level. researchgate.netnih.gov By tracking chemical shift perturbations in the NMR spectra of CaM upon the addition of a peptide like Dahlein 5.6, researchers can identify the specific amino acid residues involved in the interaction. researchgate.netnih.govnih.gov These studies confirm that the peptide binds in a canonical fashion, interacting with key hydrophobic pockets on the surface of CaM. researchgate.netnih.govrcsb.org This detailed structural information is vital for understanding the molecular basis of nNOS inhibition. nih.gov
Implications for Biological Processes Regulated by nNOS
The inhibition of nNOS by Dahlein 5 peptides has significant implications for the biological processes regulated by nitric oxide. researchgate.netnih.gov In the nervous system, NO produced by nNOS acts as a neurotransmitter and neuromodulator, playing roles in synaptic plasticity, memory, and blood pressure regulation. sigmaaldrich.com By binding to CaM and preventing nNOS activation, Dahlein 5 peptides can disrupt these signaling pathways. researchgate.netnih.gov This mechanism is believed to be a defense strategy for the frog, potentially causing harmful physiological effects in predators. The study of these peptides provides valuable insights into the molecular recognition events that govern nNOS activity and offers a template for designing synthetic inhibitors with potential therapeutic applications. researchgate.netnih.govirbbarcelona.org
Research Methodologies and Experimental Approaches
Peptide Synthesis and Purification Techniques
The synthesis of bicyclic peptides like Dahlein-1.1 is commonly achieved through solid-phase peptide synthesis (SPPS). marquette.edursc.orglcms.cz This methodology involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a polymer resin support. lcms.czmasterorganicchemistry.com A frequently used approach is the Fmoc/tBu strategy, where the N-terminus of an amino acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and side chains are protected by tert-butyl (tBu) groups. mdpi.com The Fmoc group is removed at each cycle to allow the next amino acid to be coupled to the chain. lcms.czmasterorganicchemistry.com
After the linear peptide sequence is assembled on the resin, one or more cyclization steps are performed. marquette.edu For bicyclic structures, this can involve forming two separate internal linkages, such as amide bonds or disulfide bridges. marquette.edu One method involves an on-resin cyclization to form the first ring, followed by a second cyclization in solution after the peptide has been cleaved from the support. marquette.edu
Cleavage of the peptide from the resin and removal of the side-chain protecting groups is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). masterorganicchemistry.commdpi.com The resulting crude peptide mixture contains the desired product along with various impurities from incomplete reactions or side reactions. lcms.cz
Purification of the crude peptide is essential to isolate this compound. tandfonline.comresearchgate.netnih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective technique for this purpose. tandfonline.comnih.govnih.gov In RP-HPLC, the crude mixture is passed through a column containing a nonpolar stationary phase, and the peptides are eluted with a gradient of an organic solvent, like acetonitrile, in water. tandfonline.comresearchgate.net Fractions are collected and analyzed, often by mass spectrometry, to identify those containing the pure peptide. tandfonline.comfrontiersin.org
In Vitro Assays for Biological Activity
A range of in vitro assays are employed to determine the biological functions of peptides like this compound. nih.govpacificbiolabs.comcriver.com These laboratory-based tests are crucial for initial screening and characterization of a compound's specific activities before proceeding to more complex studies. databiotech.co.ilsrce.hr
Minimum Inhibitory Concentration (MIC) Assays
The antimicrobial strength of this compound is determined by measuring its minimum inhibitory concentration (MIC). idexx.comnih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. idexx.com This is typically determined using a broth microdilution method, where bacterial strains are exposed to serial dilutions of the peptide in a 96-well plate format. nih.gov The results help classify the peptide's potency against various bacteria. idexx.comeuropa.eu
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 1–64 |
| Staphylococcus aureus | 1–2 |
| Pseudomonas aeruginosa | >128 |
| Acinetobacter baumannii | 16–32 |
This table presents a representative range of MIC values for antimicrobial peptides against common bacterial strains. Actual values for this compound would require specific experimental determination.
Cell-Based Assays for Specific Enzyme Inhibition (e.g., nNOS)
The inhibitory effect of peptides on specific enzymes, such as neuronal nitric oxide synthase (nNOS), can be measured using cell-based assays. researchdata.edu.auadelaide.edu.au nNOS is an enzyme that produces nitric oxide (NO), a signaling molecule. nih.govnih.gov To test for inhibition, cells that express nNOS are incubated with different concentrations of the peptide. researchdata.edu.au The activity of nNOS is then assessed by measuring the amount of NO or its stable metabolite, nitrite (B80452), produced by the cells. nih.govsigmaaldrich.com A decrease in NO or nitrite production in the presence of the peptide indicates inhibition of the enzyme. sigmaaldrich.com
Membrane Permeability Assays
To investigate whether an antimicrobial peptide's mechanism of action involves disrupting the bacterial cell membrane, permeability assays are used. plos.orgnih.goviastate.edu These assays often utilize fluorescent dyes that can only enter cells with compromised membranes. plos.orgiastate.edu One such dye is SYTOX Green, which is non-fluorescent in solution but emits a strong green fluorescence upon binding to DNA inside a cell. plos.orgnih.govresearchgate.net An increase in fluorescence after treating bacteria with the peptide indicates that the cell membrane has become permeable. plos.orgresearchgate.net Propidium iodide is another dye used for this purpose. plos.org
Preclinical In Vivo Models
Preclinical in vivo models are essential for evaluating the efficacy of a compound in a living organism before it can be considered for human trials. srce.hrscholaris.ca These studies often use animal models to simulate human diseases or infections. nih.govgardp.org
Animal Models for Antimicrobial Efficacy
To test the in vivo antimicrobial effectiveness of a peptide, animal models of infection are used. gardp.orgresearchgate.netmdpi.com A common approach is the mouse thigh or skin infection model. researchgate.netmdpi.com In this model, a localized infection is established by injecting a specific number of bacteria, such as Staphylococcus aureus or Acinetobacter baumannii, into the thigh muscle or a skin wound of a mouse. researchgate.netmdpi.comnih.gov After a set period, the animals are treated with the peptide. nih.govmdpi.com The efficacy of the treatment is determined by comparing the bacterial count in the infected tissue of treated animals to that of untreated control animals. researchgate.netbiorxiv.orgmdpi.com A significant reduction in the bacterial load indicates that the peptide is effective in vivo. researchgate.netbiorxiv.org
Models for Investigating nNOS Modulation
The investigation into the modulation of neuronal nitric oxide synthase (nNOS) by the Dahlein family of peptides primarily utilizes a Calmodulin (CaM) interaction model. Calmodulin is a ubiquitous calcium-binding protein that plays a critical role in numerous cellular processes, including the activation of nitric oxide (NO) synthesis. Certain peptides isolated from the cutaneous secretions of Australian amphibians are understood to function as a defense mechanism by inhibiting this process.
Research has demonstrated that peptides from the Dahleins 5 group, such as Dahlein 5.1 and Dahlein 5.6, are potent inhibitors of nNOS. The established experimental model probes the mechanism by which these peptides interact with CaM to inhibit NO signaling. This interaction prevents CaM from upregulating nNOS, thereby blocking the production of NO. While this compound itself is noted for weak antimicrobial activity rather than strong nNOS inhibition, the study of related Dahlein compounds provides the foundational model for understanding potential nNOS modulatory pathways within this peptide family. The core of this model is the binding event between the peptide and CaM, which is investigated using a suite of biophysical techniques.
Advanced Biophysical and Spectroscopic Techniques for Structural Elucidation
A combination of sophisticated analytical techniques has been essential for determining the structure of this compound and characterizing the molecular interactions of its analogues. The primary sequence of this compound was determined using electrospray mass spectrometry (ES-MS) combined with Lys-C digestion/MS, with subsequent confirmation by automated Edman sequencing. vulcanchem.com For elucidating higher-order structure and binding interactions, particularly for nNOS-inhibiting peptides from the same family, the following methods are employed.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a high-sensitivity technique considered the gold standard for analyzing ligand-binding affinities in solution. nuvisan.comspringernature.com It directly measures the heat change that occurs upon molecular interaction, allowing for the determination of key thermodynamic parameters in a single experiment, including binding affinity (K D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). nuvisan.com
In the context of the Dahlein peptide family, ITC was utilized to determine the thermodynamic profiles for the binding of nNOS-inhibiting peptides, such as Dahlein 5.6, to Calmodulin. The results from these experiments revealed that the peptides bind to CaM in a similar fashion, characterized by the peptide becoming encapsulated between the two lobes of the CaM protein. researchgate.net This provides critical insight into the energetics and mechanism of the interaction that leads to nNOS inhibition.
Ion Mobility-Mass Spectrometry (IM-MS)
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge, providing structural information about molecules and their complexes. vulcanchem.comresearchgate.net This method was applied to investigate the binding of CaM-inhibiting amphibian peptides, including the related Dahlein 5.6. The experiments focused on measuring the changes in the collision cross-section (CCS)—a measure of the ion's size and shape in the gas phase—that occur when the peptide forms a complex with CaM. researchgate.net The data obtained from IM-MS provided additional, compelling evidence that supported the binding model of the peptide being encapsulated by CaM, leading to a canonical collapsed structure for the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a preeminent technique for determining the three-dimensional structure of organic compounds and biological macromolecules at an atomic level. wiley-vch.demsu.edu It relies on the magnetic properties of atomic nuclei to provide detailed information about molecular structure, dynamics, and interactions. chim.lulibretexts.org
For the study of related amphibian peptides' interaction with CaM, NMR spectroscopy was used to track the chemical shift perturbations upon binding. By monitoring these changes in the NMR spectrum, researchers could identify the specific amino acid residues involved in the interaction and confirm the conformational changes occurring in CaM. The NMR results were crucial in verifying that the peptide-CaM complexes adopt canonical collapsed structures, further solidifying the understanding of the inhibitory mechanism.
Table 1: Summary of Biophysical Findings for CaM-Interacting Amphibian Peptides (e.g., Dahlein 5.6) This table summarizes findings for related nNOS-inhibiting peptides studied as a model for the Dahlein family.
| Technique | Primary Finding | Inferred Conclusion | Reference |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Determined thermodynamic parameters of the peptide-CaM binding interaction. | Revealed the peptide is encapsulated between the two lobes of Calmodulin upon binding. | |
| Ion Mobility-Mass Spectrometry (IM-MS) | Measured changes in the collision cross-section of the complex upon formation. | Provided additional evidence for the collapsed, encapsulated binding mode. | researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Tracked chemical shift changes in CaM upon peptide binding. | Confirmed the adoption of a canonical collapsed structure for the peptide-CaM complex. |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a versatile technique that is highly sensitive to the secondary and tertiary structure of chiral molecules, particularly proteins and peptides. photophysics.comnih.gov It measures the differential absorption of left- and right-circularly polarized light. mit.edu The far-UV region of the spectrum (180-250 nm) provides information about the peptide backbone and its secondary structure (e.g., α-helix, β-sheet content), while the near-UV region (250-320 nm) gives insight into the tertiary structure by probing the environment of aromatic amino acid side chains. photophysics.commit.edu CD spectroscopy has been noted as a technique used in the characterization of various amphibian peptides, including this compound. core.ac.uk
Proteomic and Metabolomic Approaches in Dahlein Research
While specific, large-scale proteomic and metabolomic studies focused exclusively on this compound are not prominently detailed in existing research, these "-omics" technologies represent powerful, hypothesis-generating approaches in modern biochemical research. researchgate.netnih.gov
Proteomics involves the large-scale study of proteins, their structures, and their functions within a biological system. mdpi.com In the context of this compound research, a proteomic approach could be used to identify the full spectrum of protein binding partners in a cell or organism. This would move beyond a single target like CaM and potentially uncover other cellular pathways affected by the peptide.
Metabolomics is the comprehensive study of small molecules, or metabolites, within a cell, tissue, or organism. mdpi.com A metabolomic analysis would aim to capture a snapshot of the metabolic state of a system following exposure to this compound. This could reveal downstream functional consequences of the peptide's activity, such as alterations in specific metabolic pathways, providing a broader understanding of its biological role beyond direct molecular interactions. nih.gov
Future Research Directions and Translational Perspectives
Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy
Understanding the relationship between the structure of Dahlein-1.1 and its biological function is critical for designing more potent and specific molecules. The primary sequence of this compound is Gly-Leu-Phe-Asp-Ile-Ile-Lys-Asn-Ile-Val-Ser-Thr-Leu-NH2. adelaide.edu.au SAR studies will be essential to identify the key amino acid residues and structural motifs responsible for its activity.
Research on other frog-derived peptides, such as Aurein 1.2 and Citropin 1.1, has demonstrated that features like a C-terminal amide group and the presence and positioning of specific cationic residues, such as lysine (B10760008), are often crucial for antimicrobial potency and interaction with cell membranes. nih.gov For instance, the C-terminal amidation common in these peptides is known to enhance their ability to insert into membrane bilayers. researchgate.net Future SAR studies on this compound would systematically involve:
Alanine (B10760859) Scanning: Replacing individual amino acids with alanine to identify residues critical for activity.
Positional Scanning: Substituting specific positions with a variety of natural and non-natural amino acids to determine the optimal residue for enhanced efficacy.
Truncation Analysis: Systematically removing residues from the N- and C-termini to define the minimal active sequence.
These studies will provide a detailed map of the pharmacophore, guiding the rational design of more effective this compound-based therapeutic leads.
| Structural Feature | Observed Importance in Related Peptides | Relevance to this compound Research |
| C-terminal Amidation | Enhances membrane insertion and antimicrobial potency. nih.govresearchgate.net | This compound is amidated; maintaining this feature is likely critical for its activity. |
| Cationic Residues (e.g., Lysine) | Crucial for initial electrostatic interaction with negatively charged microbial membranes. nih.gov | The single Lysine in this compound is a key target for modification to potentially increase potency. |
| Hydrophobicity | A high proportion of hydrophobic amino acids is a prerequisite for lytic activity. imrpress.com | The distribution and nature of hydrophobic residues (Leu, Ile, Val, Phe) in this compound should be optimized. |
| Helical Conformation | Many amphibian peptides form an amphipathic α-helix upon membrane interaction, which is key to their function. nih.govimrpress.com | Studies are needed to determine the helical propensity of this compound and how modifications affect this structure. |
Development of this compound Analogs and Peptidomimetics
Building on SAR data, the next logical step is the development of synthetic analogs and peptidomimetics to overcome the inherent limitations of natural peptides, such as poor metabolic stability and potential cytotoxicity. nih.govmdpi.com The goal is to create molecules that retain or exceed the activity of this compound while possessing improved drug-like properties.
Strategies for developing this compound analogs could include:
Amino Acid Substitution: Introducing non-proteinogenic amino acids to increase resistance to protease degradation. researchgate.net
Fatty Acid Modification: Conjugating fatty acids to the peptide backbone has been shown to improve the stability of other amphibian-derived peptides. researchgate.net
Cyclization: Introducing covalent bonds to create a cyclic structure can enhance stability and receptor-binding affinity.
Peptidomimetics: Designing non-peptide scaffolds that mimic the three-dimensional structure and functional groups of the this compound pharmacophore. This approach can lead to orally bioavailable small molecules.
These modifications aim to produce second-generation compounds with enhanced therapeutic profiles, making them more suitable for clinical development. nih.gov
Exploration of Novel Biological Activities of Dahlein Peptides
While this compound itself shows weak wide-spectrum antimicrobial activity and no significant anticancer effects in initial screens, the broader Dahlein family exhibits diverse functions. researchgate.net For example, Dahlein 5 peptides have been shown to be potent inhibitors of neuronal nitric oxide synthase. researchgate.net This finding suggests that the Dahlein peptide scaffold may be versatile and that different members of the family could have distinct biological targets and therapeutic applications.
Future research should expand beyond antimicrobial and anticancer assays to explore other potential activities, drawing from the known functional diversity of amphibian skin peptides. imrpress.comnih.gov Potential areas for investigation include:
Immunomodulatory Effects: Many amphibian peptides can modulate the host immune response, including anti-inflammatory actions. researchgate.netnih.gov
Wound Healing: Some frog-derived peptides have been found to promote wound repair by recruiting immune cells and stimulating keratinocyte migration. nih.gov
Antiviral or Antifungal Properties: The synthesis of novel peptide conjugates has opened new avenues for discovering potent antifungal and antibacterial agents. nih.gov
Neurological Activity: Given the nitric oxide synthase inhibition by Dahlein 5, exploring effects on other neuronal pathways is warranted.
A comprehensive screening of the Dahlein peptide family against a wide range of biological targets could uncover novel and unexpected therapeutic opportunities. imrpress.com
| Dahlein Peptide Family | Known/Potential Biological Activity |
| Dahlein-1 Peptides (e.g., this compound) | Weak, broad-spectrum antimicrobial activity. researchgate.net |
| Dahlein-5 Peptides (e.g., Dahlein-5.1) | Potent inhibition of neuronal nitric oxide synthase. researchgate.net |
| Other Dahlein Peptides | Largely unexplored; potential for immunomodulatory, wound healing, or other activities. imrpress.comnih.gov |
Integration of Computational Modeling and Simulation in Dahlein Research
Computational approaches are increasingly valuable for accelerating peptide-based drug discovery and reducing reliance on expensive and time-consuming laboratory experiments. nih.gov These in silico methods can provide profound insights into the structure, dynamics, and interactions of Dahlein peptides.
Key computational strategies applicable to Dahlein research include:
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound and its analogs in different environments, such as in aqueous solution or interacting with a model cell membrane. This can reveal how the peptide adopts its active conformation and disrupts the lipid bilayer. nih.gov
Protein-Peptide Docking: If a specific protein target for a Dahlein peptide is identified (as with Dahlein 5 and nitric oxide synthase), docking algorithms can predict the binding mode and identify key intermolecular interactions. This information is invaluable for designing more potent inhibitors. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of Dahlein analogs with their measured biological activity, QSAR models can be built to predict the activity of novel, untested compounds, thereby prioritizing synthesis efforts. nih.gov
Conformational Sampling: Advanced simulation techniques can explore the vast conformational landscape of flexible peptides like this compound, helping to understand how their structure relates to function and passive cell permeability. youtube.com
Integrating these computational tools into the research workflow will enable a more rational, hypothesis-driven approach to designing and optimizing Dahlein-based therapeutics. nih.gov
Ethical Considerations in Amphibian-Derived Peptide Research
The development of therapeutic agents from natural sources, including amphibian skin secretions, carries a set of ethical responsibilities. As research on Dahlein peptides progresses towards potential clinical applications, several ethical dimensions must be considered.
First, the collection of amphibian secretions must be conducted humanely and sustainably, ensuring minimal harm to the animals and their populations. This aligns with the broader principles of animal welfare in research.
Furthermore, the entire drug development process must adhere to stringent ethical standards. This includes:
Patient Safety: Ensuring that preclinical and clinical trials are designed and conducted with the utmost care to protect participants.
Informed Consent: Trial participants must be fully informed of the potential risks and benefits of a new peptide therapeutic.
Access and Affordability: Should a Dahlein-based drug reach the market, ethical considerations demand strategies to ensure it is accessible and affordable to those who need it, addressing potential disparities in global healthcare.
Balancing the drive for innovation with these ethical imperatives is crucial for the responsible translation of natural discoveries into beneficial medical treatments.
Q & A
Basic Research Question
- Methodological Guidance :
- Feasibility: Ensure access to this compound samples and analytical tools.
- Novelty: Identify gaps in existing literature (e.g., unstudied pathways or interactions).
What experimental design principles are critical for studying this compound’s synthesis pathways?
Basic Research Question
- Methodological Guidance :
- Controlled Variables : Standardize reaction conditions (temperature, solvent purity) to isolate this compound’s synthesis efficiency .
- Reproducibility : Document procedural details (e.g., catalyst concentrations, reaction times) in the main manuscript, with extended protocols in supplementary materials .
- Quantitative Data : Employ chromatography (HPLC, GC-MS) for purity analysis and kinetic studies to track intermediate formation .
How to conduct a literature review on Dahlein-while avoiding redundancy?
Basic Research Question
- Methodological Guidance :
- Use keyword combinations (e.g., “this compound AND pharmacokinetics” or “this compound AND structural analogs”) in databases like PubMed and Scopus .
- Prioritize primary sources (peer-reviewed journals) over secondary summaries to ensure data accuracy .
- Map contradictions in existing studies (e.g., conflicting toxicity reports) to identify unresolved research gaps .
How to resolve contradictory data in this compound’s pharmacological studies?
Advanced Research Question
- Methodological Guidance :
- Statistical Reanalysis : Apply multivariate regression to identify confounding variables (e.g., dosage variations, assay sensitivity) .
- Cross-Validation : Replicate experiments using alternative methods (e.g., in vitro vs. in vivo models) to verify consistency .
- Contextual Reporting : Discuss limitations (e.g., sample size, model organism differences) in the “Discussion” section to contextualize discrepancies .
What computational strategies optimize this compound’s molecular modeling for target prediction?
Advanced Research Question
- Methodological Guidance :
- Docking Simulations : Use tools like AutoDock Vina to predict binding affinities with protein targets, validating results with experimental IC50 values .
- Dynamic Modeling : Perform molecular dynamics simulations (e.g., GROMACS) to assess conformational stability under physiological conditions .
- Data Transparency : Share force field parameters and simulation scripts in supplementary materials for reproducibility .
How to ensure reproducibility in this compound’s bioactivity assays?
Advanced Research Question
- Methodological Guidance :
- Protocol Standardization : Detail cell culture conditions (e.g., passage number, media composition) and assay controls (positive/negative) .
- Blinded Analysis : Use third-party labs for independent validation of IC50/EC50 measurements to reduce bias .
- Data Archiving : Deposit raw datasets (e.g., fluorescence readings, Western blot images) in public repositories like Zenodo .
What ethical considerations apply to in vivo studies of this compound?
Basic Research Question
- Methodological Guidance :
- Ethical Frameworks : Adhere to ARRIVE guidelines for animal studies, including justification of sample sizes and humane endpoints .
- Institutional Approval : Secure ethics committee clearance before initiating experiments, documenting protocols in appendices .
How to integrate multi-omics data for this compound’s mechanism-of-action studies?
Advanced Research Question
- Methodological Guidance :
- Data Harmonization : Use platforms like Galaxy or KNIME to align transcriptomic, proteomic, and metabolomic datasets .
- Pathway Enrichment : Apply tools such as DAVID or Metascape to identify overrepresented biological pathways .
- Validation : Confirm omics-derived hypotheses with targeted experiments (e.g., CRISPR knockouts or inhibitor assays) .
What statistical methods are robust for analyzing this compound’s dose-response relationships?
Advanced Research Question
- Methodological Guidance :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .
- Uncertainty Quantification : Report confidence intervals for EC50/IC50 values and use bootstrapping for small sample sizes .
How to structure a manuscript reporting this compound’s novel applications?
Basic Research Question
- Methodological Guidance :
- IMRAD Framework : Separate “Results” (data presentation) from “Discussion” (interpretation and implications) .
- Supplementary Materials : Include synthetic protocols, spectral data (NMR, IR), and crystallographic files for peer review .
- Citation Ethics : Reference prior work on structurally related compounds to contextualize novelty and avoid plagiarism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
